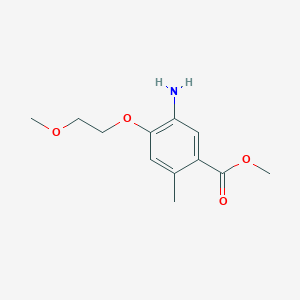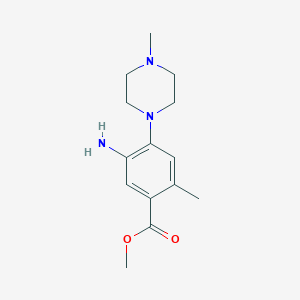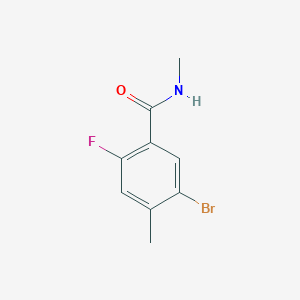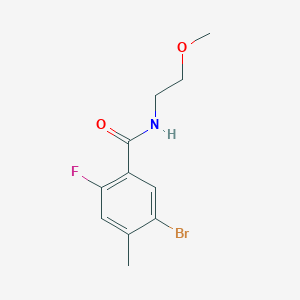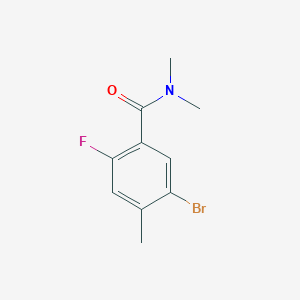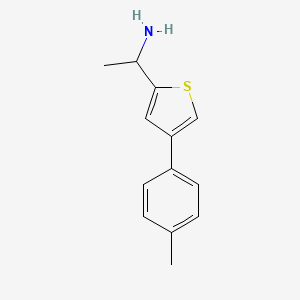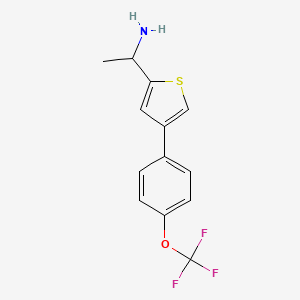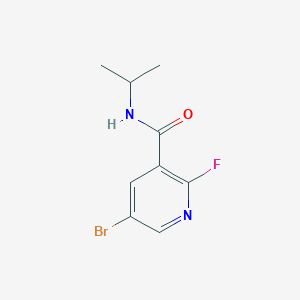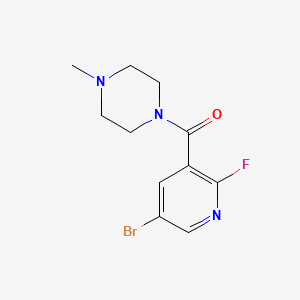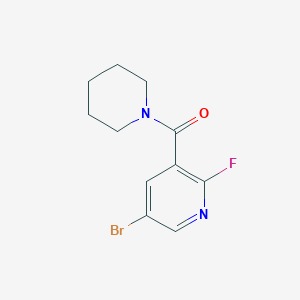
1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and an ethanamine group
Preparation Methods
The synthesis of 1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine typically involves multiple steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. This can be achieved through various methods, including the reaction of phenol derivatives with trifluoromethylating agents.
Coupling with Thiophene: The trifluoromethoxyphenyl intermediate is then coupled with a thiophene ring. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Ethanamine Group: The final step involves the introduction of the ethanamine group to the thiophene ring. This can be achieved through nucleophilic substitution reactions or reductive amination.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted thiophenes.
Scientific Research Applications
1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.
Comparison with Similar Compounds
1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)ethanamine: Lacks the thiophene ring, which may result in different electronic and biological properties.
1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanol:
1-(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)acetic acid: Features a carboxylic acid group, which can lead to different chemical behaviors and uses.
Properties
IUPAC Name |
1-[4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NOS/c1-8(17)12-6-10(7-19-12)9-3-2-4-11(5-9)18-13(14,15)16/h2-8H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLXOKRNVLINBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
